Isoform-Selective Potency Profile of Pifusertib vs. Pan-AKT Inhibitor MK-2206
Pifusertib hydrochloride demonstrates a distinct isoform potency profile for AKT1, AKT2, and AKT3, which can influence downstream signaling effects. Its IC50 values are 4.8 nM (AKT1), 1.6 nM (AKT2), and 44 nM (AKT3) in biochemical assays [1]. This contrasts with the pan-AKT allosteric inhibitor MK-2206, which shows a different selectivity pattern, reported as 8 nM for AKT1, 12 nM for AKT2, and 65 nM for AKT3 [2]. The nearly 10-fold higher potency of pifusertib against AKT2 relative to AKT3 may have functional implications in models where AKT2 is the dominant driver.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | AKT1: 4.8 nM; AKT2: 1.6 nM; AKT3: 44 nM |
| Comparator Or Baseline | MK-2206: AKT1: 8 nM; AKT2: 12 nM; AKT3: 65 nM |
| Quantified Difference | Pifusertib is 3.75-fold more potent for AKT2 than MK-2206. |
| Conditions | Biochemical kinase inhibition assays (values from separate publications using standard in vitro assay conditions). |
Why This Matters
This distinct isoform selectivity profile is critical for researchers seeking to attribute specific biological effects to AKT2 versus AKT3 inhibition.
- [1] IUPHAR/BPS Guide to Pharmacology. (n.d.). pifusertib | Ligand Activity Charts. Retrieved April 22, 2026. View Source
- [2] Yap, T. A., Yan, L., Patnaik, A., Fearen, I., Olmos, D., Papadopoulos, K., ... & Tolcher, A. W. (2011). First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors. Journal of Clinical Oncology, 29(35), 4688-4695. PMID: 22025163. View Source
